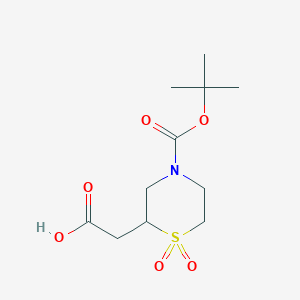

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid

Description

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid is a thiomorpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfone moiety (1,1-dioxide). The compound’s structure combines a six-membered thiomorpholine ring (containing sulfur and two nitrogen atoms) with a carboxylic acid side chain. The Boc group enhances stability during synthetic processes, while the sulfone group increases polarity and influences solubility and reactivity. This compound is primarily utilized in medicinal chemistry as an intermediate for drug candidates, particularly in protease inhibitor synthesis and kinase-targeted therapies .

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-4-5-19(16,17)8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZPIEHEEMGHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid typically involves multiple steps:

Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

Oxidation to Form the Dioxide: The thiomorpholine ring is oxidized to introduce the dioxide functionality, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow processes to ensure efficiency and scalability. Key considerations would include the optimization of reaction conditions, purification steps, and waste management to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine, enabling subsequent nucleophilic reactions.

Key Findings :

-

Complete deprotection requires stoichiometric acid ratios to avoid side reactions .

-

The sulfone group remains stable under these conditions, ensuring ring integrity.

Carboxylic Acid Functionalization

The acetic acid moiety participates in esterification, amidation, and coupling reactions.

Mechanistic Insights :

-

Coupling agents like EDCl activate the carboxylate for nucleophilic attack by amines .

-

Steric hindrance from the thiomorpholine ring slows reaction kinetics compared to simpler acetic acid derivatives.

Thiomorpholine Sulfone Reactivity

The 1,1-dioxidothiomorpholine ring exhibits limited redox activity due to its fully oxidized sulfur atom but engages in hydrogen bonding and steric interactions.

Structural Studies :

-

X-ray crystallography confirms the sulfone group’s role in stabilizing protein-ligand complexes via polar contacts .

Stability and Reaction Optimization

-

pH Sensitivity : The Boc group hydrolyzes slowly in neutral aqueous solutions but rapidly under acidic (pH < 3) or basic (pH > 10) conditions.

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates reaction byproducts .

This compound’s versatility in protected amine chemistry, coupled with its stable sulfone scaffold, makes it indispensable in medicinal chemistry and materials science. Future research may explore its utility in photoredox catalysis or bioconjugation techniques.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₃H₁₇N₃O₅S

- Molecular Weight : 317.35 g/mol

- IUPAC Name : 2-(4-(tert-butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid

Physical Properties

- The compound exhibits properties typical of thiomorpholine derivatives, including solubility in organic solvents and stability under standard laboratory conditions.

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals due to its structural features that allow for modifications leading to enhanced biological activity.

Anticancer Activity

Recent studies indicate that derivatives of thiomorpholine compounds can exhibit significant anticancer properties. For instance, research has demonstrated that similar compounds have been tested against various cancer cell lines, showing promising inhibition rates. The anticancer potential is attributed to their ability to interfere with cellular processes involved in tumor growth and proliferation .

Enzyme Inhibition

Thiomorpholine derivatives, including this compound, have been investigated for their ability to inhibit enzymes related to various diseases. For example:

- α-Glucosidase Inhibition : Compounds with similar structures have been noted for their potential in managing diabetes by inhibiting α-glucosidase activity .

- Acetylcholinesterase Inhibition : These derivatives also show potential as therapeutic agents for Alzheimer’s disease by inhibiting acetylcholinesterase .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for developing other biologically active molecules. Its functional groups allow for various chemical modifications that can lead to new derivatives with enhanced pharmacological profiles.

Synthetic Routes

Common synthetic methods include:

- Boc Protection : The tert-butoxycarbonyl (Boc) group is utilized to protect amine functionalities during synthesis.

- Thiomorpholine Formation : The incorporation of sulfur into the morpholine ring is achieved through specific reagents that facilitate the formation of thiomorpholine derivatives .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several thiomorpholine derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly against leukemia and CNS cancer cell lines .

Case Study 2: Enzyme Inhibition Studies

Research involving enzyme inhibition has shown that thiomorpholine derivatives can effectively inhibit α-glucosidase and acetylcholinesterase. These findings suggest potential applications in diabetes management and neurodegenerative disease treatment .

Mechanism of Action

The mechanism by which 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Key Findings and Analysis

Structural and Electronic Effects

- Core Ring Systems: The thiomorpholine core in the target compound introduces sulfur and two nitrogens, creating a polarizable environment. The sulfone group further enhances electrophilicity, making it reactive toward nucleophiles (e.g., in protease inhibition) . Piperazine (CAS 156478-71-6) lacks sulfur but retains two nitrogens, favoring hydrogen bonding and solubility in polar solvents. Its higher bioavailability score (0.85 vs. 0.55) suggests better membrane permeability . Diazepane (CAS 834884-89-8) has a larger 7-membered ring, increasing conformational flexibility.

Solubility and Reactivity

- The target compound’s sulfone group improves water solubility compared to non-sulfonated analogs like the piperidine derivative (CAS 157688-46-5). However, its solubility in non-polar solvents (e.g., chloroform) is reduced .

- The α,β-unsaturated carboxylic acid in the pyrrolidine analog (–3) enables conjugate addition reactions, a feature absent in the saturated thiomorpholine derivative. This difference is critical in Michael acceptor-based drug design .

Biological Activity

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid, also known by its CAS number 1783603-67-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The presence of the dioxido group enhances its reactivity and potential biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic processes. The specific mechanisms of action for this compound remain under investigation, but potential interactions include:

- Inhibition of Enzymatic Activity : Thiomorpholine derivatives have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, particularly Gram-negative bacteria. |

| Cytotoxicity | Shows potential cytotoxic effects on cancer cell lines in vitro. |

| Anti-inflammatory | May modulate inflammatory responses through interaction with immune pathways. |

| Enzyme Inhibition | Potentially inhibits specific metabolic enzymes, affecting drug metabolism. |

Antimicrobial Activity

A study evaluated the antimicrobial properties of thiomorpholine derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa. Results indicated that this compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Cytotoxic Effects

In vitro studies on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction, as evidenced by increased markers of programmed cell death in treated cells .

Anti-inflammatory Properties

Research has shown that this compound can modulate the release of pro-inflammatory cytokines in immune cells. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Q & A

Basic Questions

Q. What are the recommended analytical techniques to confirm the structural identity and purity of this compound?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. For crystalline derivatives, X-ray diffraction can resolve ambiguities in stereochemical assignments .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction efficiency be optimized?

- Methodological Answer : Key steps include (1) Boc-protection of the thiomorpholine nitrogen, (2) oxidation of the thioether to sulfone (using oxidizing agents like mCPBA), and (3) coupling the sulfone moiety with an acetic acid derivative. Optimize yields by controlling reaction temperature (e.g., 0–25°C for oxidation) and using catalysts like DMAP for esterification. Monitor intermediate purity via TLC or LC-MS .

Q. What storage conditions are critical for maintaining the compound’s stability?

- Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., argon) at room temperature. Avoid prolonged exposure to light or humidity, as the Boc group is prone to hydrolysis under acidic/basic conditions. Regularly test stability via HPLC to detect degradation products .

Advanced Research Questions

Q. How does the 1,1-dioxidothiomorpholine moiety influence reactivity in peptide coupling or nucleophilic substitution reactions?

- Methodological Answer : The sulfone group acts as an electron-withdrawing substituent, enhancing electrophilicity at adjacent carbons. In peptide coupling (e.g., EDC/HOBt-mediated reactions), this increases reactivity but may require careful pH control to avoid racemization. For nucleophilic substitutions (e.g., SN2), steric hindrance from the sulfone must be mitigated using polar aprotic solvents like DMF .

Q. What strategies mitigate epimerization during the synthesis of stereospecific derivatives?

- Methodological Answer : Use low-temperature conditions (–20°C to 0°C) during coupling steps to slow racemization. Employ chiral auxiliaries or enzymes (e.g., lipases) for asymmetric synthesis. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across synthetic batches?

- Methodological Answer : Recrystallize the compound using solvents like ethyl acetate/hexane to isolate polymorphs. Validate purity via DSC (differential scanning calorimetry) to detect melting point variations caused by impurities. Cross-reference spectral data with literature to identify batch-specific anomalies .

Q. What orthogonal methods validate structural identity when crystallography and NMR data conflict?

- Methodological Answer : Perform rotational spectroscopy or computational modeling (DFT) to reconcile discrepancies. Use isotopic labeling (e.g., deuterated solvents) in NMR to assign ambiguous peaks. Validate sulfone geometry via IR spectroscopy (S=O stretching at ~1300 cm⁻¹) .

Q. How can regioselectivity challenges during thiomorpholine ring functionalization be addressed?

- Methodological Answer : Introduce directing groups (e.g., halogens) to guide electrophilic substitution. Use transition-metal catalysts (e.g., Pd for C–H activation) to achieve selective modifications. Monitor regioselectivity via in-situ FTIR or reaction quenching followed by LC-MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for derivatives with similar Boc-protected structures?

- Methodological Answer : Compare coupling constants (J-values) in ¹H NMR to distinguish between regioisomers. Use NOE (nuclear Overhauser effect) experiments to confirm spatial proximity of protons. For sulfone-containing analogs, leverage X-ray crystallography to resolve ambiguities in substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.